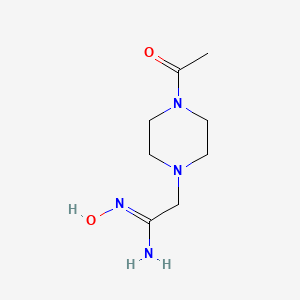

2-(4-acetylpiperazin-1-yl)-N'-hydroxyethanimidamide

CAS No.: 280110-89-6

Cat. No.: VC5372924

Molecular Formula: C8H16N4O2

Molecular Weight: 200.242

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 280110-89-6 |

|---|---|

| Molecular Formula | C8H16N4O2 |

| Molecular Weight | 200.242 |

| IUPAC Name | 2-(4-acetylpiperazin-1-yl)-N'-hydroxyethanimidamide |

| Standard InChI | InChI=1S/C8H16N4O2/c1-7(13)12-4-2-11(3-5-12)6-8(9)10-14/h14H,2-6H2,1H3,(H2,9,10) |

| Standard InChI Key | IEJDZGDFCZAFEU-UHFFFAOYSA-N |

| SMILES | CC(=O)N1CCN(CC1)CC(=NO)N |

Introduction

Structural and Molecular Characteristics

Chemical Identity

-

IUPAC Name: 2-(4-Acetylpiperazin-1-yl)-N'-hydroxyethanimidamide

-

Molecular Formula: C₈H₁₆N₄O₂

Structural Features

The compound consists of:

-

A piperazine ring acetylated at the 4-position.

-

A hydroxyethanimidamide group (-NH-C(=N-OH)-CH₂-) linked to the piperazine.

This hybrid structure enables interactions with biological targets, particularly enzymes and receptors .

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| CAS Number | 280110-89-6 |

| Molecular Formula | C₈H₁₆N₄O₂ |

| Molecular Weight | 200.24 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 6 |

| Topological Polar SA | 70.7 Ų |

Synthesis and Chemical Reactivity

Purification and Characterization

| Compound Class | Target | IC₅₀ / MIC |

|---|---|---|

| Pleuromutilin Derivatives | MRSA | 0.125–0.5 μg/mL |

| TRK Kinase Inhibitors | TRKA/B/C | 0.7–10.5 nM |

| Quinazolinone Derivatives | EGFR | <1 μM |

Physicochemical Properties

Physical State and Solubility

-

Solubility: Likely soluble in polar solvents (DMSO, ethanol) due to hydrogen-bonding groups.

Stability and Reactivity

-

Hydrolysis Sensitivity: The acetyl group may hydrolyze under acidic/basic conditions.

-

Light Sensitivity: No data available; standard light-sensitive handling recommended.

Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume